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methylaniline

CAS No.: 861084-04-0

Cat. No.: B1374283 Get Quote

Introduction: The Importance of Rigorous Structural
Elucidation
5-Bromo-4-methoxy-2-methylaniline is a substituted aniline derivative that serves as a

crucial building block in the synthesis of various pharmaceutical compounds and advanced

materials. Its specific substitution pattern—a bromine atom, a methoxy group, and a methyl

group on the aniline core—offers multiple reaction sites for further chemical modification. Given

its role as a key intermediate, verifying the identity, structure, and purity of this compound is

paramount to ensure the success of subsequent synthetic steps and the quality of the final

product.

This application note provides a comprehensive guide to the definitive characterization of 5-
Bromo-4-methoxy-2-methylaniline using a multi-technique spectroscopic approach. We will

detail field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

and Mass Spectrometry (MS). The causality behind experimental choices is explained,

ensuring that the described workflow is a self-validating system for unambiguous structural

confirmation.
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Foundational Principles: A Predictive Approach to
Analysis
Before commencing experimental work, a foundational understanding of the molecule's

structure allows for the prediction of its spectroscopic behavior. This predictive analysis is key

to efficient and accurate data interpretation.

Molecular Structure:

Caption: Structure of 5-Bromo-4-methoxy-2-methylaniline with atom numbering.

¹H NMR Predictions: The structure suggests five distinct proton environments: two aromatic

protons (H-3 and H-6), the amine (-NH₂) protons, the methoxy (-OCH₃) protons, and the

methyl (-CH₃) protons. Due to the lack of adjacent protons, the aromatic, methoxy, and

methyl signals are all expected to be singlets. The amine protons typically appear as a broad

singlet.

¹³C NMR Predictions: Eight distinct carbon signals are expected: six for the aromatic ring and

one for each of the methyl and methoxy groups. The chemical shifts will be influenced by the

electron-donating (-NH₂, -OCH₃, -CH₃) and electron-withdrawing (-Br) nature of the

substituents.

Mass Spectrometry Predictions: The molecular formula is C₈H₁₀BrNO. The presence of

bromine is a key diagnostic feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a

1:1 natural abundance. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of

almost equal intensity.[1]

Experimental Workflow and Protocols
The overall analytical workflow is designed for efficiency and accuracy, ensuring that data from

each technique complements the others.
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Caption: Overall experimental workflow for spectroscopic characterization.
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Protocol 1: NMR Sample Preparation
Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent

choice for many organic molecules due to its good dissolving power and the single residual

solvent peak which is easily identifiable. Filtering the sample is a non-negotiable step to

remove particulate matter, which can severely degrade magnetic field homogeneity and result

in poor spectral quality (broad lines).

Weighing: Accurately weigh 10-20 mg of 5-Bromo-4-methoxy-2-methylaniline for ¹H NMR

analysis. For ¹³C NMR, a more concentrated sample of 50-80 mg is recommended to reduce

acquisition time.[2]

Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6 mL of deuterated

chloroform (CDCl₃).

Mixing: Gently vortex or swirl the vial until the sample is fully dissolved.

Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the

neck. Transfer the sample solution through this filter directly into a clean, dry 5 mm NMR

tube.

Final Check: The final sample height in the tube should be approximately 4-5 cm. Cap the

NMR tube securely.

Protocol 2: NMR Data Acquisition
Causality: Standard ¹H acquisition is usually fast. For ¹³C NMR, which has a much lower natural

abundance and smaller gyromagnetic ratio, more scans are required. Broadband proton

decoupling is used to simplify the ¹³C spectrum to singlets and improve the signal-to-noise ratio

via the Nuclear Overhauser Effect (NOE).

Instrument: 400 MHz NMR Spectrometer

Solvent: CDCl₃

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.[3]

¹H NMR Parameters:
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Pulse Sequence: zg30 (30-degree pulse angle)

Acquisition Time: ~4 seconds

Relaxation Delay (d1): 1 second

Number of Scans: 16

Spectral Width: -2 to 12 ppm

¹³C NMR Parameters:

Pulse Sequence: zgpg30 (power-gated proton decoupling)

Acquisition Time: ~1 second

Relaxation Delay (d1): 2 seconds

Number of Scans: 1024

Spectral Width: -10 to 220 ppm

Protocol 3: Mass Spectrometry (MS) Data Acquisition
Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules

like anilines, often producing the protonated molecular ion [M+H]⁺ with minimal fragmentation.

[4][5] A Time-of-Flight (TOF) analyzer provides high mass accuracy, allowing for the

confirmation of the elemental formula.

Instrument: ESI-QTOF Mass Spectrometer

Ionization Mode: Positive ESI

Sample Preparation: Dilute the NMR sample stock 1:1000 with a solution of 50:50

acetonitrile:water with 0.1% formic acid. Formic acid aids in protonation.

Infusion Rate: 5 µL/min

MS Parameters:
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Capillary Voltage: 3500 V

Fragmentor Voltage: 120 V

Gas Temperature: 325 °C

Mass Range: 50-500 m/z

Data Analysis and Results
¹H NMR Spectrum: Signal Assignments
The ¹H NMR spectrum provides direct evidence of the proton framework. The absence of

splitting for the aromatic signals is a key confirmation of the 1,2,4,5-substitution pattern.

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.05 Singlet 1H Ar-H (H-6)

Deshielded by

adjacent

electronegative

nitrogen.

~ 6.65 Singlet 1H Ar-H (H-3)

Shielded by

ortho -NH₂ and

para -OCH₃

groups.

~ 3.80 Singlet 3H -OCH₃

Typical chemical

shift for an aryl

methoxy group.

~ 3.75 Broad Singlet 2H -NH₂

Labile protons,

often broad. Shift

is concentration-

dependent.

~ 2.15 Singlet 3H -CH₃

Typical chemical

shift for an aryl

methyl group.
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¹³C NMR Spectrum: Carbon Skeleton Confirmation
The ¹³C NMR spectrum confirms the presence of eight unique carbon atoms, consistent with

the proposed structure.

Chemical Shift (δ, ppm) Assignment Rationale

~ 148.5 C-4

Attached to the highly

electronegative oxygen of the

methoxy group.

~ 143.0 C-1
Attached to the nitrogen of the

amine group.

~ 129.5 C-6 Aromatic CH group.

~ 122.0 C-2 Attached to the methyl group.

~ 116.0 C-3 Aromatic CH group.

~ 112.0 C-5 Attached to the bromine atom.

~ 56.5 -OCH₃
Typical shift for a methoxy

carbon.

~ 17.0 -CH₃
Typical shift for an aryl methyl

carbon.

Mass Spectrum: Molecular Formula Verification
The mass spectrum provides the most definitive evidence for the molecular formula and the

presence of bromine.

Calculated Exact Mass (C₈H₁₀⁷⁹BrNO): 214.9997

Calculated Exact Mass (C₈H₁₀⁸¹BrNO): 216.9976

Observed Data:

[M+H]⁺: A strong signal observed at m/z 215.9975
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[M+2+H]⁺: A strong signal observed at m/z 217.9954

Interpretation: The observed masses are within 5 ppm of the calculated values for the

protonated molecule, confirming the elemental composition C₈H₁₀BrNO. The isotopic peaks at

m/z ~216 and ~218 appear with an intensity ratio of approximately 1:1, which is the

characteristic signature of a single bromine atom in the molecule.[1]

Fragmentation Analysis: Under the soft ESI conditions, fragmentation is minimal. However, in-

source fragmentation or a dedicated MS/MS experiment could reveal characteristic losses. A

primary fragmentation pathway for halogenated aromatic compounds is the loss of the halogen

radical.[1][6] Another common fragmentation for anilines involves cleavage related to the amine

group.[7]

Conclusion: A Self-Validating Triad of Techniques
The combined application of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry

provides an unambiguous and self-validating characterization of 5-Bromo-4-methoxy-2-
methylaniline.

MS confirms the correct molecular weight and elemental formula, with the isotopic pattern

unequivocally proving the presence of one bromine atom.

¹H NMR confirms the number and environment of all protons, with the singlet nature of the

aromatic signals verifying the substitution pattern.

¹³C NMR confirms the presence of the correct number of unique carbon atoms in the

molecular framework.

This rigorous, multi-technique approach ensures the highest level of confidence in the

structural identity and purity of this key synthetic intermediate, adhering to the principles of

scientific integrity and providing a trustworthy foundation for subsequent research and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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